

A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BOC-D-Leucine monohydrate*

Cat. No.: *B2979940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-Leucine monohydrate, with the CAS number 16937-99-8, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the unnatural D-isomer of the essential amino acid leucine, it features a tert-butyloxycarbonyl (BOC) protecting group on its alpha-amino functionality. This strategic protection renders it an indispensable tool in solid-phase peptide synthesis (SPPS) and as a key intermediate in the manufacturing of a variety of pharmaceuticals.^[1] Its hydrophobic nature and bulky side chain can be leveraged to modulate the conformational properties and enzymatic stability of peptides.^[1] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical Properties

BOC-D-Leucine monohydrate is a white crystalline powder.^[2] Its core physicochemical characteristics are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	16937-99-8	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ ·H ₂ O	[1]
Molecular Weight	249.31 g/mol	[3]
Melting Point	80-90 °C	[3][4]
Boiling Point	356.0 ± 25.0 °C (Predicted)	[1]
Density	1.061 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[2] Insoluble in dichloromethane and ethyl acetate.[1]	[1][2]
Optical Rotation	[α] _D ²⁰ = +24 ± 2° (c=2 in Acetic Acid)	[3]
Appearance	White crystalline powder	[2]

Applications in Research and Drug Development

The primary application of **BOC-D-Leucine monohydrate** lies in its role as a protected amino acid for peptide synthesis. The BOC group provides a robust yet readily cleavable protection for the amine, preventing unwanted side reactions during peptide bond formation.[5] It is a crucial component in the synthesis of peptide-based therapeutics, including antibiotics, antivirals, and anticancer drugs.[6]

Beyond standard peptide synthesis, **BOC-D-Leucine monohydrate** serves as a critical chiral intermediate in the synthesis of several small-molecule drugs. Notably, it is a key side chain for the antiviral drug atazanavir and is used in the preparation of the anti-cancer drug BB-2516, the anti-inflammatory drug RO-31-9790, and the anti-hepatitis C virus drug telaprevir.[1]

Furthermore, the deprotected form, D-Leucine, has demonstrated potent anti-seizure effects in preclinical studies.^[7] Research suggests that D-Leucine may act as a signaling molecule, potentially through a novel pathway that does not involve conventional seizure-related receptors.^{[8][9]} This opens up new avenues for the development of epilepsy treatments.

Experimental Protocols

Synthesis of BOC-D-Leucine Monohydrate

A common method for the synthesis of BOC-D-Leucine involves the reaction of D-Leucine with di-tert-butyl dicarbonate (Boc_2O) under basic conditions.

Materials:

- D-Leucine
- Di-tert-butyl dicarbonate (Boc_2O)
- 1,4-Dioxane
- 1N Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Water
- Saturated potassium bisulfate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a mixture of D-leucine (e.g., 8g, 0.061 mmol) in 1,4-dioxane (200ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).
- Stir the mixture overnight at room temperature.

- Evaporate the solvent in vacuo.
- Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted Boc₂O.
- Adjust the aqueous phase to a pH of 2-3 with a saturated potassium bisulfate solution.
- Extract the product with ethyl acetate (3 x 50 ml).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield BOC-D-Leucine as a white solid. The monohydrate can be obtained through appropriate crystallization techniques if needed.

[1]

General Protocol for BOC Solid-Phase Peptide Synthesis (SPPS)

BOC-D-Leucine monohydrate is a standard building block in BOC-based SPPS. The following is a generalized workflow for incorporating a BOC-protected amino acid into a growing peptide chain on a solid support.

Materials:

- Peptide-resin (e.g., Merrifield resin) with a free amino group
- **BOC-D-Leucine monohydrate**
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., DIEA)
- Solvent (e.g., DMF, DCM)
- Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

- Neutralization solution: DIEA in DCM (e.g., 5% v/v)

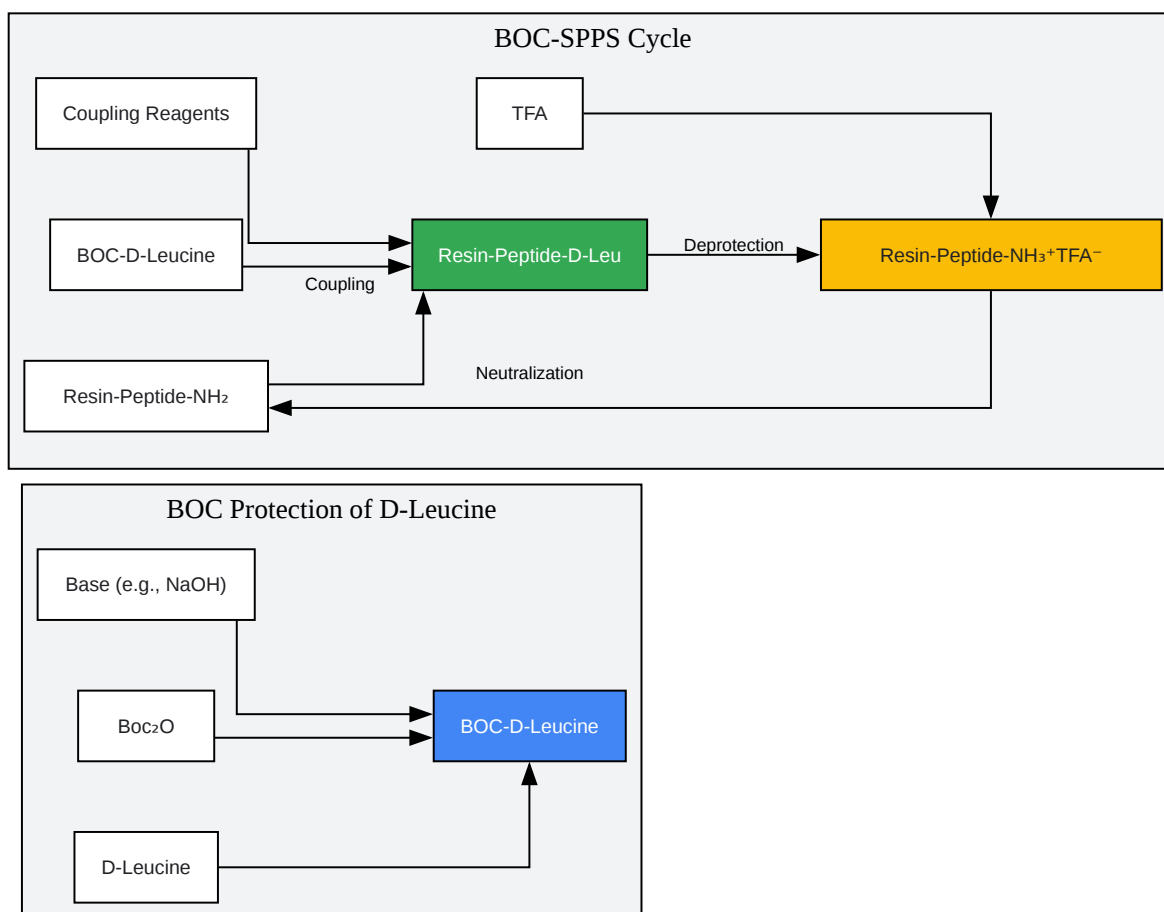
Procedure:

- Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF.
- BOC Deprotection:
 - Treat the resin with a 50% TFA in DCM solution for approximately 20-30 minutes to remove the BOC protecting group from the N-terminal amino acid of the peptide chain.[\[10\]](#)
 - Wash the resin thoroughly with DCM to remove excess TFA.
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5% DIEA in DCM.[\[11\]](#)
 - Wash the resin again with DCM to remove excess base.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate the **BOC-D-Leucine monohydrate** by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in a suitable solvent like DMF.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the reaction completion using a qualitative test such as the Kaiser test.
- Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

- Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).^[12]

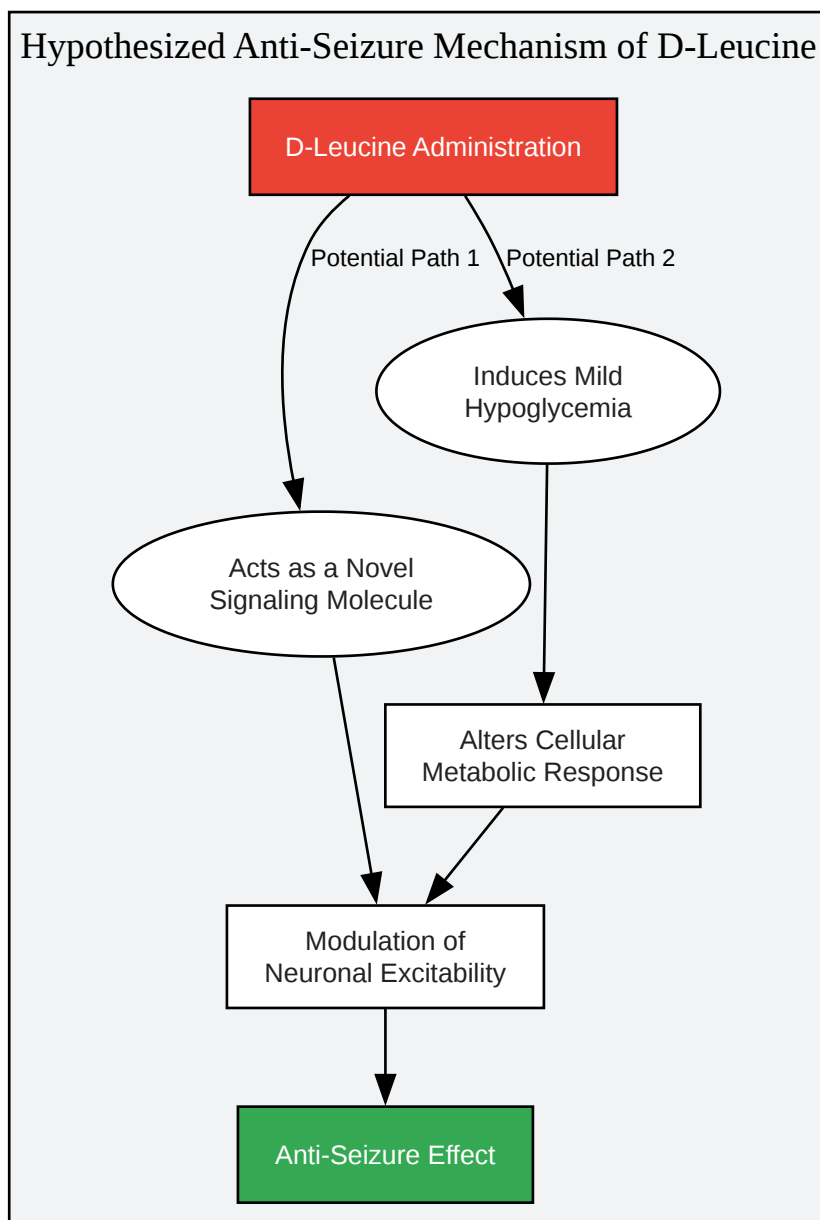
Visualizations

The following diagrams illustrate key conceptual workflows related to **BOC-D-Leucine monohydrate**.



[Click to download full resolution via product page](#)

Caption: Workflow for BOC protection of D-Leucine and its use in a solid-phase peptide synthesis cycle.



[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating the hypothesized, yet unconfirmed, pathways for the anti-seizure effects of D-Leucine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]
- 5. aaep.bocsci.com [aaep.bocsci.com]
- 6. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H₂O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Potent anti-seizure effects of D-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2979940#boc-d-leucine-monohydrate-cas-number-16937-99-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com